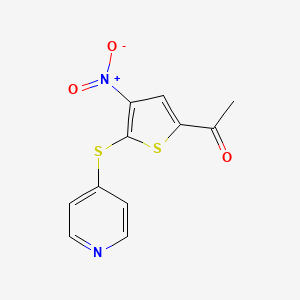![molecular formula C11H15N3O3 B6642231 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol, also known as NPYR, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol has been shown to modulate the activity of GABA receptors, which are important for regulating neural activity. In cancer research, 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol has been studied for its potential to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol has been used as a starting point for developing new compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol is complex and not fully understood. It is known to interact with various receptors and signaling pathways in the body, including GABA receptors, NMDA receptors, and the PI3K/Akt/mTOR pathway. These interactions can lead to changes in neural activity, cell growth, and other physiological processes.
Biochemical and Physiological Effects
1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol has been shown to have various biochemical and physiological effects in the body. In neuroscience, it has been shown to modulate GABA receptor activity, leading to changes in neural activity and behavior. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, it has been used as a starting point for developing new compounds with potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity levels suitable for scientific research. It also has potential applications in various fields, including neuroscience, cancer research, and drug discovery. However, there are also limitations to its use. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential applications are still being explored, which means that more research is needed to fully understand its potential uses.
Orientations Futures
There are several future directions for research on 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol. One area of interest is its potential applications in drug discovery. Researchers are exploring ways to modify the structure of 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol to create new compounds with potential therapeutic applications. Another area of interest is its potential applications in neuroscience. Researchers are studying the effects of 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol on neural activity and behavior, with the goal of developing new treatments for neurological disorders. Finally, researchers are exploring the potential applications of 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol in cancer research, with the goal of developing new treatments for cancer.
Méthodes De Synthèse
1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol can be synthesized through a multistep process that involves the reaction of 3-nitropyridine with 3-pyrrolidinol, followed by reduction with sodium borohydride. This synthesis method has been optimized to produce high yields of 1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol with purity levels suitable for scientific research.
Propriétés
IUPAC Name |
1-[1-(6-nitropyridin-3-yl)pyrrolidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)9-4-5-13(7-9)10-2-3-11(12-6-10)14(16)17/h2-3,6,8-9,15H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVJGILWDNEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=CN=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)

![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)